
2-(Difluoromethyl)-1H-indol-7-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethyl)-1H-indol-7-ol is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group attached to an indole ring, which is a common structural motif in many biologically active molecules. The presence of the difluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable for various applications in scientific research and industry.
准备方法
The synthesis of 2-(Difluoromethyl)-1H-indol-7-ol can be achieved through several synthetic routes. One common method involves the difluoromethylation of an indole precursor. This process typically employs difluoromethylation reagents such as TMSCF₂H (trimethylsilyl difluoromethyl) under specific reaction conditions . The reaction conditions often include the use of a base and a solvent, such as DMF (dimethylformamide), to facilitate the formation of the difluoromethylated product .
Industrial production methods for this compound may involve large-scale difluoromethylation processes using similar reagents and conditions. The scalability of these methods allows for the efficient production of this compound for various applications.
化学反应分析
2-(Difluoromethyl)-1H-indol-7-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can produce a variety of substituted indole compounds.
科学研究应用
2-(Difluoromethyl)-1H-indol-7-ol has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological targets. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s structural similarity to bioactive molecules makes it a candidate for drug discovery and development.
作用机制
The mechanism of action of 2-(Difluoromethyl)-1H-indol-7-ol involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity by forming hydrogen bonds and other interactions with target molecules . This interaction can modulate the activity of the target, leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level.
相似化合物的比较
2-(Difluoromethyl)-1H-indol-7-ol can be compared with other similar compounds, such as:
Trifluoromethylated indoles: These compounds have a trifluoromethyl group instead of a difluoromethyl group.
Monofluoromethylated indoles: These compounds contain a single fluorine atom in the methyl group.
The uniqueness of this compound lies in its balance of fluorine content, which provides a combination of desirable properties for various applications.
属性
分子式 |
C9H7F2NO |
|---|---|
分子量 |
183.15 g/mol |
IUPAC 名称 |
2-(difluoromethyl)-1H-indol-7-ol |
InChI |
InChI=1S/C9H7F2NO/c10-9(11)6-4-5-2-1-3-7(13)8(5)12-6/h1-4,9,12-13H |
InChI 键 |
WSLAZBNGGAZLGB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)O)NC(=C2)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(tert-Butoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12964409.png)
![2-Azaspiro[3.4]octan-6-one](/img/structure/B12964412.png)

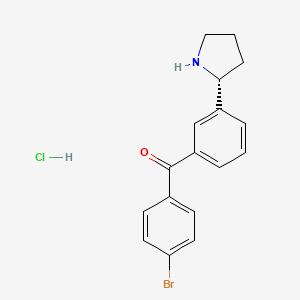

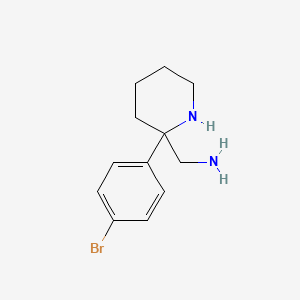
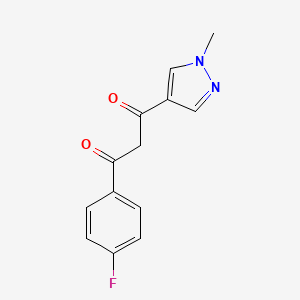
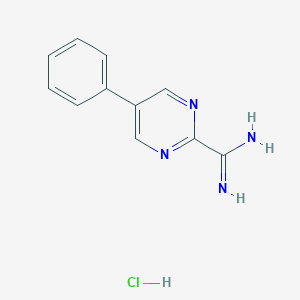

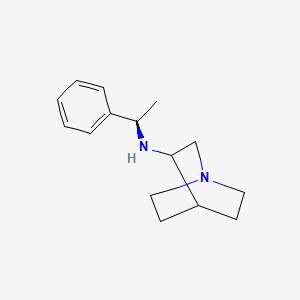
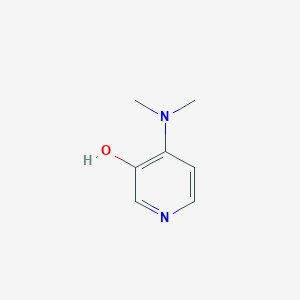
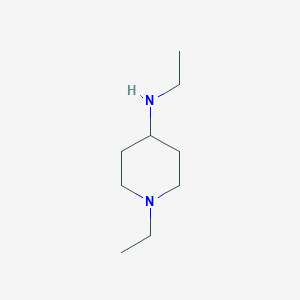
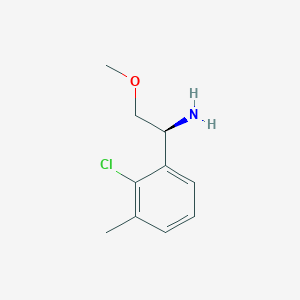
![Methyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide](/img/structure/B12964501.png)
